![molecular formula C9H13ClN2O B6351738 1-Methyl-1H-indol-4-amine hydrochloride hydrate CAS No. 2368828-26-4](/img/structure/B6351738.png)
1-Methyl-1H-indol-4-amine hydrochloride hydrate
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Description
1-Methyl-1H-indol-4-amine hydrochloride hydrate is a chemical compound with the CAS Number: 2368828-26-4 . It has a molecular weight of 200.67 and its IUPAC name is 1-methyl-1H-indol-4-amine hydrochloride hydrate . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 1-Methyl-1H-indol-4-amine hydrochloride hydrate is 1S/C9H10N2.ClH.H2O/c1-11-6-5-7-8(10)3-2-4-9(7)11;;/h2-6H,10H2,1H3;1H;1H2 . This indicates the presence of a methyl group attached to the nitrogen atom of the indole ring.Physical And Chemical Properties Analysis
1-Methyl-1H-indol-4-amine hydrochloride hydrate is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources .Mechanism of Action
Target of Action
It’s worth noting that certain indole derivatives have been evaluated as hiv-1 inhibitors , suggesting potential antiviral activity.
Mode of Action
Indole derivatives have been known to interact with various biological targets, leading to changes in cellular processes .
Result of Action
The biological potential of indole derivatives has been noted in various studies .
properties
IUPAC Name |
1-methylindol-4-amine;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.ClH.H2O/c1-11-6-5-7-8(10)3-2-4-9(7)11;;/h2-6H,10H2,1H3;1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REYUKRAJVUJZGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)N.O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-indol-4-amine hydrochloride hydrate |
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